molecular formula C11H10ClF3N2S B2849429 [4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine;hydrochloride CAS No. 1448246-43-2

[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine;hydrochloride

Cat. No. B2849429
CAS RN: 1448246-43-2
M. Wt: 294.72
InChI Key: SMCKAYLBEJDZHK-UHFFFAOYSA-N
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Description

“[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine;hydrochloride” is a chemical compound with the CAS number 3047-99-2 . It is also known as 4-(Trifluoromethyl)benzylamine hydrochloride .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H8F3N.ClH/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-4H,5,12H2;1H . This indicates that the compound consists of a benzene ring substituted with a trifluoromethyl group and a methanamine group, along with a hydrochloride group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 211.61 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Photoluminescent Materials

One application of compounds related to [4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine;hydrochloride is in the synthesis and characterization of materials with photoluminescent properties. For instance, zinc(II) compounds synthesized with phenyl-terpyridine ligands, which may share structural similarities with the compound , exhibit interesting photoluminescent properties in both solid states and solutions. These materials show potential for applications in optoelectronic devices due to their photoluminescence and thermal properties (Ma, Lu, Liang, & Pombeiro, 2013).

Chemosensors

Compounds structurally related to [4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine;hydrochloride have been used to develop chemosensors for detecting metal ions. A phenyl thiadiazole-based Schiff base chemosensor exhibited high selectivity and sensitivity towards Al3+ ions, demonstrating the compound's utility in environmental monitoring and chemical analysis (Manna, Chowdhury, & Patra, 2020).

Antimicrobial Agents

Another area of research involves the synthesis of novel compounds with potential antimicrobial activity. Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, which may include compounds similar to the one , have been synthesized and shown to possess varying degrees of antibacterial and antifungal activities. These findings indicate potential applications of such compounds in developing new antimicrobial agents (Visagaperumal et al., 2010).

Drug Discovery and Molecular Docking

In drug discovery, compounds with the thiazole moiety have been explored for their binding affinities to various receptors through molecular docking studies. This research aids in identifying potential therapeutic candidates for diseases like COVID-19, showcasing the compound's relevance in medicinal chemistry (Abu-Melha et al., 2022).

Antioxidant Properties

Research on novel thiazole derivatives, including structures akin to [4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine;hydrochloride, has revealed in vitro antioxidant properties. Such studies highlight the compound's potential utility in developing antioxidants which are crucial in mitigating oxidative stress-related diseases (Jaishree et al., 2012).

Safety and Hazards

The compound is considered to be an eye irritant and skin irritant . It’s always recommended to handle such compounds with appropriate safety measures.

properties

IUPAC Name

[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2S.ClH/c12-11(13,14)8-3-1-7(2-4-8)9-6-17-10(5-15)16-9;/h1-4,6H,5,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCKAYLBEJDZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CN)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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